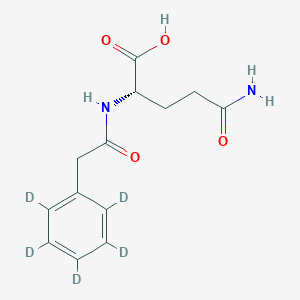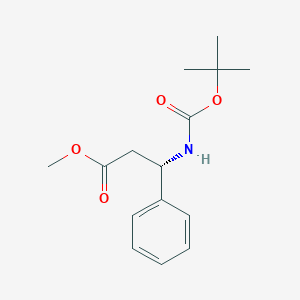
エブリコール
概要
説明
It is a tetracyclic triterpenoid that plays a significant role in the biosynthesis of ergosterol, a crucial component of fungal cell membranes . Eburicol is particularly notable for its interaction with cytochrome P450 sterol 14alpha-demethylase, an enzyme involved in the demethylation process during ergosterol synthesis .
科学的研究の応用
Eburicol has several scientific research applications, including:
Chemistry: Eburicol is used as a precursor in the synthesis of other sterols and triterpenoids.
Biology: It serves as a model compound for studying sterol biosynthesis and metabolism in fungi.
作用機序
Target of Action
Eburicol primarily targets the sterol C14-demethylase (CYP51/Erg11) , a key enzyme in the ergosterol biosynthesis pathway . This enzyme plays a crucial role in the synthesis of ergosterol, a major component of fungal cell membranes.
Mode of Action
Eburicol interacts with its target, CYP51/Erg11, by inhibiting its function. This inhibition disrupts the ergosterol biosynthesis pathway, leading to an accumulation of eburicol, the substrate of CYP51 . The accumulation of eburicol is associated with the antifungal activity of azoles .
Biochemical Pathways
The biochemical pathway primarily affected by eburicol is the ergosterol biosynthesis pathway . Eburicol is a substrate for the enzyme CYP51/Erg11 in this pathway . When eburicol accumulates due to the inhibition of CYP51, it disrupts the normal flow of the pathway, leading to alterations in the fungal cell wall .
Result of Action
The primary result of eburicol’s action is the induction of fungicidal effects . The accumulation of eburicol triggers the formation of fungicidal cell wall carbohydrate patches in the pathogenic mold Aspergillus fumigatus . This leads to alterations in the fungal cell wall, contributing to the fungicidal activity of azoles .
生化学分析
Biochemical Properties
Eburicol can be demethylated by yeast cytochrome P450 sterol 14alpha-demethylase ERG11 . This interaction with the enzyme ERG11 is crucial in the biochemical reactions involving Eburicol .
Cellular Effects
Eburicol has significant effects on various types of cells and cellular processes. In the pathogenic mold Aspergillus fumigatus, the azole-induced synthesis of fungicidal cell wall carbohydrate patches strictly correlates with the accumulation of Eburicol . This indicates that Eburicol influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Eburicol involves its interaction with various biomolecules. Eburicol is converted into 14-methylergosta-8,24(28)-dien-3β,6α-diol by the sterol C5-desaturase (ERG3) . This conversion is not required for the fungicidal effects in A. fumigatus .
Temporal Effects in Laboratory Settings
It is known that the accumulation of Eburicol is a result of azole-induced synthesis .
Metabolic Pathways
Eburicol is involved in the ergosterol biosynthesis pathway . It interacts with enzymes such as sterol C24-methyltransferase (Erg6A), which converts lanosterol into Eburicol .
準備方法
Synthetic Routes and Reaction Conditions
Eburicol can be synthesized through the demethylation of lanosterol. The process involves the use of yeast cytochrome P450 sterol 14alpha-demethylase (ERG11) to remove the methyl group from lanosterol, resulting in the formation of eburicol . The reaction conditions typically include an aqueous medium with a controlled pH and temperature to facilitate the enzymatic activity.
Industrial Production Methods
Industrial production of eburicol is primarily achieved through fermentation processes using genetically modified yeast strains. These strains are engineered to overexpress the ERG11 enzyme, thereby increasing the yield of eburicol. The fermentation process is carried out in bioreactors under optimized conditions to maximize the production efficiency .
化学反応の分析
Types of Reactions
Eburicol undergoes several types of chemical reactions, including:
Oxidation: Eburicol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert eburicol into different reduced forms.
Substitution: Eburicol can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of eburicol, which have different biological and chemical properties .
類似化合物との比較
Eburicol is unique compared to other similar compounds due to its specific structure and role in ergosterol biosynthesis. Similar compounds include:
Lanosterol: The precursor to eburicol in the biosynthesis pathway.
Ergosterol: The final product of the biosynthesis pathway, essential for fungal cell membrane integrity.
Obtusifoldienol: Another sterol with a similar structure but different biological activity.
Eburicol’s uniqueness lies in its specific interaction with the ERG11 enzyme and its role as an intermediate in the ergosterol biosynthesis pathway .
特性
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21(3)10-11-22(4)23-14-18-31(9)25-12-13-26-28(5,6)27(32)16-17-29(26,7)24(25)15-19-30(23,31)8/h20,22-23,26-27,32H,3,10-19H2,1-2,4-9H3/t22-,23-,26+,27+,29-,30-,31+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLZCPIILZRCPS-ANMPWZFDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319161 | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6890-88-6 | |
| Record name | Eburicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eburicol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006890886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eburicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-[4-(OXIRANYLMETHOXY)-1,2,5-THIADIAZOL-3-YL]MORPHOLINE](/img/structure/B28686.png)
![4-[4-[(2R)-2-Oxiranylmethoxy]-1,2,5-thiadiazol-3-YL]-morpholine](/img/structure/B28687.png)
![rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine](/img/structure/B28688.png)






![(1R,3s,5S)-8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B28706.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B28708.png)
![[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,26,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] acetate](/img/structure/B28709.png)


